molecular formula C11H14INO B14811976 3-Cyclopropoxy-6-iodo-2-isopropylpyridine

3-Cyclopropoxy-6-iodo-2-isopropylpyridine

Cat. No.: B14811976
M. Wt: 303.14 g/mol
InChI Key: JIPYLAYHJXFLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.

    Iodination: Incorporation of the iodine atom at the 6th position of the pyridine ring.

    Isopropylation: Addition of the isopropyl group at the 2nd position of the pyridine ring.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and coupled products with extended carbon chains .

Scientific Research Applications

3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

3-cyclopropyloxy-6-iodo-2-propan-2-ylpyridine

InChI

InChI=1S/C11H14INO/c1-7(2)11-9(14-8-3-4-8)5-6-10(12)13-11/h5-8H,3-4H2,1-2H3

InChI Key

JIPYLAYHJXFLFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)I)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.